8H-pyrimido[4,5-c]azepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62376-38-9 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
8H-pyrimido[4,5-c]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-7-4-10-6-11-8(7)5-9-3-1/h1-6,9H |
InChI Key |
VJEMZFPKYVTKRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C2C(=C1)C=NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidoazepine Core Structures and Derivatives
Classical Cyclization and Annulation Strategies
Traditional methods for building the pyrimido[4,5-c]azepine framework often rely on cyclization and annulation reactions, which involve the formation of one or more rings from acyclic or simpler cyclic precursors.
A common and effective strategy for synthesizing pyrimido[4,5-c]azepine derivatives begins with a pre-existing pyrimidine (B1678525) ring. acs.org This pyrimidine core is typically functionalized with reactive groups that allow for the subsequent construction of the fused azepine ring.
One such approach involves using 4,6-dichloropyrimidine (B16783) derivatives as the starting material. These compounds serve as bis-electrophilic species, reacting with various nucleophiles to build the diazepine (B8756704) core. For instance, the synthesis of 8,9-dihydro-5H-pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netdiazepin-7(6H)-ones has been achieved from 4,6-dicholoropyrimidine aldehyde, N-substituted amino acid esters, and various amines in a five-step process. acs.org This strategy allows for the construction of the pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netdiazepine core with a strategically placed functional group for further derivatization, leading to the creation of a 33-membered library of these compounds in good to excellent yields. acs.org
Another method utilizes 5-amino-4,6-bis(arylthio)pyrimidines and carboxylic acids, which undergo Bischler−Napieralski-type reactions to form tricyclic pyrimido[4,5-b] Current time information in Bangalore, IN.researchgate.netbenzothiazepines. acs.org The aryl sulfide (B99878) group in the product can be selectively oxidized to a sulfoxide (B87167), which then allows for facile substitution reactions with nucleophiles like amines. acs.org A scandium trifluoromethanesulfonate-catalyzed reaction of donor-acceptor cyclopropanes with 6-amino-1,3-dimethyluracil (B104193) represents another pathway. The initial product of this reaction can undergo cyclization under basic conditions to yield 6,7-dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-triones. acs.org
| Starting Pyrimidine Precursor | Key Reagents/Reaction Type | Resulting Core Structure |
| 4,6-Dichloropyrimidine aldehyde | N-substituted amino acid esters, amines | 8,9-dihydro-5H-pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netdiazepin-7(6H)-one |
| 5-Amino-4,6-bis(arylthio)pyrimidine | Carboxylic acids (Bischler−Napieralski-type) | Pyrimido[4,5-b] Current time information in Bangalore, IN.researchgate.netbenzothiazepine |
| 6-Amino-1,3-dimethyluracil | Donor-acceptor cyclopropanes | 6,7-dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-trione |
| 5-Allyl-2,4,6-trichloropyrimidine | Various (multi-step) | Pyrimido[b]azepine |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules like pyrimidoazepines. samipubco.com These reactions are prized for their atom economy and operational simplicity.
A green synthesis of pyrimidoazepines has been developed using a multicomponent approach involving isatoic anhydrides, α-haloketones, activated acetylenic compounds, and guanidine (B92328) in an aqueous medium. samipubco.com This method, facilitated by a magnetic nanocatalyst, yields functionalized benzo[b]pyrimido[4,5-d]azepine derivatives in high yields (82–94%) under ambient conditions, avoiding the use of toxic solvents. samipubco.comsmolecule.com For example, the reaction can produce methyl 2-amino-6-(4-methoxybenzoyl)-4-oxo-6,7-dihydro-4H-benzo[b]pyrimido[4,5-d]azepine-5-carboxylate with a 90% yield. samipubco.com
Another strategy, the Ugi-Smiles-Metathesis approach, has been applied to synthesize pyrimido azepines by combining N-allyl amines and allyl-substituted phenols. researchgate.net The classic Ugi reaction, a four-component coupling of a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, serves as a foundation for such transformations. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| One-pot, four-component | Isatoic anhydride, α-haloketone, activated acetylenic compound, guanidine | Magnetic nanocatalyst / Water, RT | Benzo[b]pyrimido[4,5-d]azepine derivatives |
| Ugi-Smiles-Metathesis | N-allyl amines, allyl-substituted phenols, isocyanide, carboxylic acid | - | Pyrimido azepines |
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including the azepine ring of pyrimidoazepines. organic-chemistry.org This reaction typically employs ruthenium-based catalysts, such as Grubbs catalysts, to form a new double bond within a molecule, leading to cyclization. organic-chemistry.org
An efficient synthesis of 2-chloro-4-amino-pyrimido[4,5-c]azepines has been described using an RCM approach. scribd.comnih.gov This methodology was developed because these specific compounds were previously unknown and were needed for the synthesis of potent γ-secretase modulators. scribd.com The synthesis starts from a pyrimidine precursor which is elaborated into a diene, and then subjected to RCM with a Grubbs II catalyst to form the fused azepine ring in high yield (92%). scribd.com
A general and highly efficient route to a series of pyrimido[b]azepines has been developed starting from 5-allyl-2,4,6-trichloropyrimidine. thieme-connect.com This multi-step synthesis culminates in an RCM reaction to construct the azepine ring. thieme-connect.com The methodology has been generalized for the formation of azepines fused to various heteroaromatics, including pyrimidines. beilstein-journals.org Often, these heteroaryl precursors bear a chlorine substituent, which is thought to decrease the basicity of the nitrogen atoms, thereby reducing catalyst deactivation. beilstein-journals.org
| RCM Precursor | Catalyst | Reaction Conditions | Product | Yield |
| Diallylated pyrimidine derivative | Grubbs II (5 mol %) | Toluene, 80 °C, 15 min | 2-Chloro-4-amino-pyrimido[4,5-c]azepine | 92% |
| Diene from 5-allyl-2,4,6-trichloropyrimidine | Ruthenium catalyst | Not specified | Pyrimido[b]azepine | High |
Intramolecular cyclization involves the formation of a ring from a single molecule containing two reactive functional groups. This strategy is widely used for synthesizing fused heterocyclic systems like pyrimidoazepines.
One notable example is an intramolecular Friedel-Crafts cyclization. iucr.org A concise synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines starts from a 5-allyl-4,6-dichloropyrimidine. The key step is the cyclization of an intermediate in methanesulfonic acid at elevated temperatures (393–413 K) to form the azepine ring. iucr.org
Another powerful method is the intramolecular hetero-Diels-Alder reaction. acs.org This approach was used to access a novel pyrimidine-fused heterocyclic scaffold. The key step involves the reaction of imines, formed in situ from allylaminopyrimidinealdehydes and anilines, to yield hexahydrobenzo[b]pyrimido[4,5-h] Current time information in Bangalore, IN.smolecule.comnaphthyridines exclusively with a cis-configuration in good to excellent yields. acs.org By simply adjusting reaction conditions (such as the amount of acid catalyst, solvent, and temperature), the reaction path can be switched from an intramolecular aza-Diels-Alder (IADA) reaction to an ene-type cyclization, leading to the synthesis of epiminopyrimido[4,5-b]azepines. pku.edu.cn
Intramolecular cyclization of tryptamides bearing an unsaturated side chain, assisted by a Brønsted acid, provides a facile route to azepino[4,5-b]indolones. thieme-connect.de Furthermore, hydrazinolysis of a thienopyrimidine derivative yields a key intermediate, 7-amino-8-imino-pyrimido[3,2:4,5]thieno[2,3-d]pyrimidine, which can undergo intramolecular cyclization with 1,3-dibromopropane (B121459) under basic conditions to afford a triazepine derivative. researchgate.net
| Cyclization Type | Precursor | Conditions | Resulting Scaffold |
| Friedel-Crafts | Amine-substituted 5-allylpyrimidine derivative | Methanesulfonic acid, 393–413 K | Benzo[b]pyrimido[5,4-f]azepine |
| Intramolecular Hetero-Diels-Alder | Allylaminopyrimidinealdehyde and aniline | Acid catalysis | Hexahydrobenzo[b]pyrimido[4,5-h] Current time information in Bangalore, IN.smolecule.comnaphthyridine |
| Ene-type Cyclization | Allylaminopyrimidinealdehyde and aniline | Neutral conditions | Epiminopyrimido[4,5-b]azepine |
| Brønsted Acid Assisted | Unsaturated tryptamide | (+)-CSA, Benzene (B151609), 80 °C | Azepino[4,5-b]indolone |
| Base-mediated | 7-amino-8-imino-pyrimido[..]thieno[..]pyrimidine and 1,3-dibromopropane | Basic | Pyrimido[..]thieno[..]pyrimido[..]triazepine |
Advanced and Sustainable Synthetic Protocols
In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient synthetic methods. These advanced protocols often involve alternative energy sources to reduce reaction times and improve yields.
Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. smolecule.com This is attributed to rapid dielectric heating which ensures a uniform temperature distribution. smolecule.com
A series of novel 8,9-dihydro-7H-pyrimido[4,5-b] Current time information in Bangalore, IN.researchgate.netdiazepines were synthesized regioselectively via the reaction of 4,5,6-triaminopyrimidine with methylenedioxychalcones under microwave irradiation. nih.gov This method highlights the efficiency and regioselectivity achievable with microwave assistance. nih.gov Similarly, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved using a solvent-free procedure where a solid support of alumina (B75360) is used as an energy transfer medium under microwave irradiation. researchgate.netbioorganica.org.ua This approach not only avoids the hazards of solution-phase reactions but also reduces reaction times from minutes to seconds with improved yields compared to conventional methods. researchgate.netbioorganica.org.ua For example, using a microwave power of 600 watts, the desired products were obtained in yields of up to 95% within just 30 seconds. bioorganica.org.ua
The synthesis of N-benzyl derivatives of 5H-pyrimido[4,5-d]azepines via microwave-assisted nucleophilic substitution under solvent-free conditions resulted in high yields of 88–91%. smolecule.com
| Product Scaffold | Reactants | Conditions | Reaction Time | Yield |
| 8,9-dihydro-7H-pyrimido[4,5-b] Current time information in Bangalore, IN.researchgate.netdiazepines | 4,5,6-Triaminopyrimidine, Methylenedioxychalcones | Microwave irradiation | Not specified | Not specified |
| Pyrimido[4,5-d]pyrimidines | Barbituric acid, Aldehydes, Urea/Thiourea | Microwave (600W), Alumina (solid support) | 30 seconds | up to 95% |
| N-benzyl-5H-pyrimido[4,5-d]azepines | Chloro-substituted precursor, Benzylamine | Microwave, Solvent-free | Minutes | 88-91% |
Green Chemistry Approaches in Aqueous Media
The principles of green chemistry, which encourage the use of environmentally benign solvents and reaction conditions, have been successfully applied to the synthesis of pyrimidoazepine derivatives. A notable green methodology involves a multicomponent reaction carried out in an aqueous medium at ambient temperature. samipubco.comsamipubco.com This approach utilizes isatoic anhydrides, α-haloketones, electron-deficient acetylenic compounds, and guanidine to construct the pyrimidoazepine core. samipubco.com The use of water as a solvent is advantageous due to its non-toxic nature and unique properties that can influence reaction pathways. scispace.com This method offers significant benefits, including faster reaction times, high product yields (ranging from 82% to 95%), and straightforward product isolation, aligning with key green chemistry objectives. samipubco.comsamipubco.com
One specific protocol employs a SiO2/Fe3O4@Graphene Oxide nanocomposite as a catalyst in water, facilitating the efficient synthesis of novel pyrimidoazepine derivatives. samipubco.comsamipubco.com The reaction proceeds smoothly at room temperature, highlighting the energy efficiency of this green method. samipubco.com Another environmentally benign approach involves the reaction of 2-[(1H-benzimidazol-2-yl)hydrazono]-1,3-disubstituted-1,3-dione with 5,6-diamino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione hydrochloride in an aqueous medium, which produces excellent yields (92–97%) of pyrimido[4,5-b] samipubco.comclockss.orgdiazepine-2,4-diones. scispace.com Similarly, the three-component domino coupling of 6-amino-1,3-dimethyluracil, aldehydes, and cyclic 1,3-diketones can be effectively carried out in water using p-toluenesulfonic acid (p-TSA) as a promoter. researchgate.net
Table 1: Examples of Green Synthesis of Pyrimidoazepine Derivatives in Aqueous Media
| Starting Materials | Catalyst/Promoter | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isatoic anhydrides, α-haloketones, acetylenic compounds, guanidine | SiO2/Fe3O4@Graphene Oxide | Water, Room Temp. | Dimethyl 2-amino-4-(4-methoxyphenyl)-6-oxo-6,11-dihydro-4H-benzo[b]pyrimido[4,5-d]azepine-5-carboxylate | 90 | samipubco.com |
| Isatoic anhydrides, α-haloketones, acetylenic compounds, guanidine | SiO2/Fe3O4@Graphene Oxide | Water, Room Temp. | Diethyl 2-amino-4-(tert-butyl)-6-methyl-8-oxo-8,9-dihydro-4H-benzo[b]pyrimido[4,5-d]azepine-5,7-dicarboxylate | 95 | samipubco.comsamipubco.com |
| Isatoic anhydrides, α-haloketones, acetylenic compounds, guanidine | SiO2/Fe3O4@Graphene Oxide | Water, Room Temp. | Diethyl 2-amino-8-oxo-4,6-diphenyl-8,9-dihydro-4H-benzo[b]pyrimido[4,5-d]azepine-5,7-dicarboxylate | 82 | samipubco.com |
| 2-[(1H-benzimidazol-2-yl)hydrazono]-1,3-diones, 5,6-diamino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | None | Water | 7-(1H-benzimidazol-2-ylazo)-1,3-dimethyl-6,8-disubstituted-1H-pyrimido[4,5-b] samipubco.comclockss.orgdiazepine-2,4-diones | 92-97 | scispace.com |
| 6-Amino-1,3-dimethyluracil, aldehydes, cyclic 1,3-diketones | p-TSA | Water, 90 °C | Pyrimido[4,5-b]quinolines | 60-94 | researchgate.net |
Catalyst-Mediated Transformations
Catalysis is pivotal in the synthesis of the 8H-pyrimido[4,5-c]azepine scaffold, enabling efficient and selective transformations. diva-portal.org Both metal-based and non-metallic catalysts are employed to facilitate key bond-forming and cyclization steps.
A significant catalyst-mediated approach is the ring-closing metathesis (RCM) reaction, which has been effectively used to construct the azepine ring of 2-chloro-4-amino-pyrimido[4,5-c]azepines. nih.govscribd.com This reaction is typically mediated by a ruthenium-based catalyst, such as Grubbs II catalyst, which efficiently cyclizes a diene precursor in excellent yield (92-98%). scribd.com
Palladium and copper catalysts are also instrumental in synthesizing related fused azepine systems. acs.org For instance, palladium acetate (B1210297) can trigger a domino intramolecular N-arylation/C-H activation/aryl-aryl bond-forming process, while copper iodide promotes selective intramolecular N-arylation, demonstrating how catalyst choice can control reaction pathways. acs.org Intramolecular Friedel-Crafts alkylation, a classic acid-catalyzed reaction, represents another versatile method for synthesizing benzo[b]pyrimido[5,4-f]azepines. nih.goviucr.org
In the context of green chemistry, heterogeneous catalysts like SiO2/Fe3O4@Graphene Oxide have been utilized for multicomponent reactions in aqueous media, allowing for easy recovery and reuse of the catalyst. samipubco.comsamipubco.com Furthermore, microwave-assisted ring closure reactions using condensing agents like hexamethyldisilazane (B44280) (HMDS) have been shown to dramatically reduce reaction times and improve yields for related purine (B94841) and pyrimidopurine systems. beilstein-journals.org
Table 2: Catalyst-Mediated Synthesis of Pyrimidoazepine and Related Scaffolds
| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs II Catalyst (5 mol %) | Diallylamine-substituted pyrimidine | 2-Chloro-4-amino-pyrimido[4,5-c]azepine | 92-98 | scribd.com |
| Multicomponent Reaction | SiO2/Fe3O4@Graphene Oxide | Isatoic anhydrides, α-haloketones, etc. | Pyrimidoazepine derivatives | 82-95 | samipubco.com |
| Intramolecular Friedel-Crafts | p-Toluenesulfonic acid | 5-Allyl-N-aryl-pyrimidin-4-amine | Benzo[b]pyrimido[5,4-f]azepine | - | iucr.org |
| Imidazole Ring Closure | Hexamethyldisilazane (HMDS) | Carboxamido-substituted uracil | Pyrimido[1,2,3-cd]purine | 75 | beilstein-journals.org |
| Domino N-arylation/C-H Activation | Palladium Acetate | Linear amide precursor | Dihydroazaphenanthrene | - | acs.org |
Functionalization and Derivatization Strategies
Regioselective Substituent Introduction
Regioselectivity is a critical aspect in the synthesis of complex molecules like pyrimidoazepines, ensuring that substituents are introduced at the desired positions. scribd.com Various strategies have been developed to control the regioselectivity of reactions on the pyrimidine and azepine rings.
One effective method involves a microwave-assisted reaction between 4,5,6-triaminopyrimidine and unsymmetrical methylenedioxychalcones. nih.gov This reaction proceeds with high regioselectivity to yield either 4-amino-6-aryl-8-(1,3-benzodioxol-5-yl) or 4-amino-8-aryl-6-(1,3-benzodioxol-5-yl) derivatives, depending on the chalcone (B49325) used, with the regiochemistry confirmed by detailed NMR studies. nih.gov
Another approach to achieve regioselectivity is through catalyst-free multicomponent reactions. For example, the reaction of unsymmetrical β-diketones with N-bromosuccinimide and 2-aminopyrimidine (B69317) can lead to two possible regioisomers. nih.gov However, the reaction proceeds selectively to form 3-aroyl-2-methyl-imidazo[1,2-a]pyrimidines, with the structure of the regioisomer confirmed by 2D NMR and HRMS studies. nih.gov The choice of solvent can also be a powerful tool to control regioselectivity; in the synthesis of related dibenzo[b,f] samipubco.comclockss.orgoxazepine systems, using 1,4-dioxane (B91453) favors O-substitution while dimethyl sulfoxide (DMSO) favors N-substitution from the same starting materials. researchgate.net
Directed metalation and the use of protecting groups are further strategies to control the position of electrophilic attack and block reactive sites during functionalization.
Synthesis of Halogenated and Alkylated Pyrimidoazepines
Halogenated and alkylated pyrimidoazepines are important intermediates and final compounds, often serving as precursors for further diversification or as bioactive molecules themselves.
Halogenated Derivatives: The introduction of a chlorine atom, particularly at the C4 position of the pyrimidine ring, is a common strategy. This is often achieved by using chlorinated precursors like 4,6-dichloropyrimidine derivatives. acs.org For example, benzyl (B1604629) 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is synthesized from such precursors, with the chloro group providing a reactive handle for subsequent nucleophilic substitution reactions. An efficient ring-closing metathesis approach has been developed for the synthesis of 2-chloro-4-amino-pyrimido[4,5-c]azepines, which are valuable intermediates. nih.govscribd.com Similarly, a series of 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines has been prepared via intramolecular Friedel-Crafts alkylation. nih.gov Halogenation can also be achieved using reagents like N-halosuccinimides. mdpi.com
Alkylated Derivatives: Alkylated pyrimidoazepines have been synthesized through various methods. Alkyl groups can be introduced as part of the starting materials or added in subsequent steps. For instance, (6RS)-4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine and its 2,6,8,11-tetramethyl analogue have been synthesized, demonstrating the incorporation of multiple methyl groups onto the core structure. nih.gov Regioselective ortho-alkylation of nitro-substituted heterocycles using a Grignard reagent followed by oxidation offers a potential, though not yet demonstrated on this specific core, route for targeted alkyl group introduction. scribd.com
Table 3: Examples of Synthesized Halogenated and Alkylated Pyrimidoazepines
| Compound Name | Key Functional Groups | Synthetic Method | Reference |
|---|---|---|---|
| Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate | 4-Chloro, 2-Benzyl, 7-Benzylcarboxylate | Multi-step from 4,6-dichloropyrimidine | |
| 2-Chloro-4-amino-pyrimido[4,5-c]azepine | 2-Chloro, 4-Amino | Ring-Closing Metathesis (RCM) | nih.govscribd.com |
| (6RS)-4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine | 4-Chloro, 6,11-Dimethyl | Intramolecular Friedel-Crafts alkylation | nih.gov |
| (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine | Bromo-phenyl, Methyl, Azepine ring | Carbonyl-amine condensation | mdpi.com |
Formation of Heteroatom-Bridged Systems
The synthesis of bridged heterocyclic systems containing the pyrimidoazepine framework introduces significant structural complexity and conformational rigidity. These structures are often formed through intramolecular reactions that create a new ring across the existing scaffold.
One notable example involves the reaction of 1,3-dimethyl-6-phosphoranylideneaminouracil with 2,4,6-cyclooctatrienone. clockss.org This reaction proceeds through the intermediacy of a uracil-annulated 8-azabicyclo[5.3.1]undeca-2,4,7,9-tetraene, which is a heteroatom-bridged system. clockss.org This transient intermediate, containing an azabutadiene unit within a six-membered ring, undergoes further transformations to yield complex products like 9-acetoxy-5a,10-methano-2,4-dimethyl-2H-5,5a,6,8a,9,10-hexahydrocyclopent[b]pyrimido[5,4-f]azepine-1,3(4H)-dione. clockss.org The formation of the methano bridge (-CH2-) creates a rigid, polycyclic architecture. These complex reactions highlight how intramolecular aza-Wittig reactions and subsequent rearrangements can lead to the formation of intricate heteroatom-bridged pyrimidoazepine derivatives. clockss.org
Chemo- and Stereoselective Synthesis of Pyrimidoazepine Enantiomers
The synthesis of single enantiomers of pyrimidoazepine derivatives is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. However, achieving chemo- and stereoselectivity in the synthesis of these complex heterocyclic systems presents a significant challenge.
Many reported syntheses of chiral pyrimidoazepines result in racemic mixtures. For instance, the preparation of (6RS)-4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine derivatives via intramolecular Friedel-Crafts alkylation yields racemic products. nih.gov Similarly, the microwave-induced synthesis of 4-amino-8,9-dihydro-7H-pyrimido[4,5-b] samipubco.comclockss.orgdiazepines also produces racemates. nih.gov
Achieving stereoselectivity often requires the development of specialized synthetic methods. General strategies for obtaining enantiomerically pure compounds include asymmetric synthesis using chiral catalysts or auxiliaries, and the separation of racemic mixtures through techniques like chiral chromatography or diastereomeric resolution. mdpi.com For example, in the synthesis of other chiral heterocycles, racemic mixtures have been successfully separated into pure enantiomers by forming diastereomers with a chiral resolving agent, which can then be separated and converted back to the single enantiomers. mdpi.com While specific examples of highly stereoselective syntheses for the this compound core are not extensively documented in the provided context, the development of such methods, potentially involving asymmetric catalysis or stereoselective cyclization reactions, remains a key area for future research. mdpi.commdpi.com
Structural Elucidation and Advanced Computational Analyses
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of pyrimido[4,5-c]azepine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to provide detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within the 8H-pyrimido[4,5-c]azepine framework.
¹H-NMR spectra of pyrimido[4,5-c]azepine derivatives reveal characteristic chemical shifts and coupling patterns that are essential for defining the substitution pattern and conformation of the seven-membered azepine ring. For instance, in a series of 3-amino-1-oxo-1,2,4a,5,6,7,8,9-octahydropyrimido[1,6-a]azepine-4-carbonitriles, which share a related bicyclic azepine core, the protons of the azepine ring typically appear as multiplets in the upfield region of the spectrum. ekb.eg Specifically, the methylene (B1212753) protons at C-6 and C-7 (δ = 1.29-1.46 ppm) and C-8 (δ = 1.86-2.22 ppm) can be distinguished. ekb.eg The protons at C-9 often show a distinct triplet at around 3.20-3.75 ppm. ekb.eg Protons on chiral centers, such as C-4a and C-5, exhibit characteristic multiplicities (doublet and quartet, respectively) that are crucial for stereochemical assignments. ekb.eg
¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information on the carbon skeleton. In a study of novel pyrimidoazepines, the carbon signals for the fused ring system were fully assigned, with carbonyl carbons appearing significantly downfield (e.g., δ ≈ 189 ppm) and other aromatic and aliphatic carbons resonating at characteristic chemical shifts. samipubco.com The specific chemical shifts are highly dependent on the substituents attached to the pyrimido[4,5-c]azepine core.
Table 1: Representative ¹H-NMR Spectroscopic Data for a Pyrimido[1,6-a]azepine Derivative ekb.eg
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| C-6(H₂), C-7(H₂) | 1.29-1.46 | m |
| C-8(H₂) | 1.86-2.22 | m |
| C-9(H₂) | 3.20 | t |
| C-5(H) | 4.56 | q |
| C-4a(H) | 4.80 | d |
| C₆H₅ | 6.75-7.26 | m |
| NH₂ | 9.51 | s |
Data for compound 5c in DMSO-d6. ekb.eg
Mass spectrometry is critical for determining the molecular weight of this compound derivatives and for confirming their elemental composition through high-resolution mass spectrometry (HRMS). The technique provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion (M+), which is a key piece of evidence for the identity of a synthesized compound. ekb.eg
For example, the electron impact mass spectrum (EI-MS) of a 3-amino-2-isopropyl-5-morpholino-1-oxo-1,2,4a,5,6,7,8,9-octahydropyrimido[1,6-a]azepine-4-carbonitrile derivative showed a molecular ion peak (M+) at m/z 331, corresponding to its calculated molecular weight. ekb.eg Similarly, other derivatives in the same series displayed their expected molecular ion peaks, confirming their successful synthesis. ekb.eg In another instance, the synthesis of 2-chloro-4-amino-pyrimido[4,5-c]azepines was confirmed by exact mass calculations which were in close agreement with the found values from HRMS analysis. scribd.com
Table 2: Mass Spectrometry Data for Selected Pyrimidoazepine Derivatives
| Compound | Molecular Formula | Calculated Mass (M+H) | Found Mass | Reference |
| 2-chloro-4-(4-chloro-1-methyl-1H-imidazol-5-yl)pyrimido[4,5-c]azepine | C₁₅H₁₄ClN₄ | 285.0907 | 285.0900 | scribd.com |
| 2-chloro-4-(1,4-dimethyl-1H-imidazol-5-yl)pyrimido[4,5-c]azepine | C₁₆H₁₆ClN₄ | 299.1064 | 299.1056 | scribd.com |
| 3-Amino-2-isopropyl-5-morpholino-1-oxo-1,2,4a,5,6,7,8,9-octahydropyrimido[1,6-a]azepine-4-carbonitrile | C₁₈H₂₉N₅O | 331.46 | 331 (M+) | ekb.eg |
Infrared (IR) spectroscopy is a valuable technique for identifying the various functional groups present in molecules containing the this compound core. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
In various synthesized pyrimidoazepine derivatives, characteristic IR absorption bands have been reported. ekb.egsamipubco.com For example, the presence of amino (NH₂) groups is indicated by absorption bands in the range of 3166-3280 cm⁻¹. ekb.eg A cyano (C≡N) group, a common substituent in these scaffolds, shows a sharp absorption band around 2215-2220 cm⁻¹. ekb.eg The carbonyl (C=O) group of a lactam or ketone within the ring system is typically observed at approximately 1600-1715 cm⁻¹. ekb.egsamipubco.com
Table 3: Key IR Absorption Frequencies for Functional Groups in Pyrimidoazepine Derivatives ekb.eg
| Functional Group | Absorption Range (cm⁻¹) |
| N-H (Amine) | 3166 - 3280 |
| C≡N (Nitrile) | 2215 - 2220 |
| C=O (Amide/Lactam) | 1600 - 1645 |
X-ray Crystallography for Solid-State Structural Analysis
The crystal structure of (E)-11-(aminomethylene)-8,9,10,11-tetrahydropyrido[2′,3′:4,5]-pyrimido[1,2-a]azepin-5(7H)-one revealed that the seven-membered azepine ring adopts a twist-boat conformation. iucr.org In a series of benzo[b]pyrimido[5,4-f]azepines, the azepine ring was found to adopt a boat conformation. iucr.orgnih.gov These studies highlight the conformational flexibility of the seven-membered ring, which can adopt different arrangements depending on the substitution pattern and crystal packing forces. The pyrimidine (B1678525) ring in these structures is often slightly twisted due to the influence of the fused, non-planar azepine ring. iucr.org
Computational Chemistry and Molecular Modeling
Computational methods, particularly quantum chemical calculations, are increasingly used to complement experimental data and to gain deeper insights into the structural and electronic properties of complex molecules like this compound.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. DFT calculations have been employed to study the reaction mechanisms leading to the formation of pyrimido[4,5-b]azepines, a closely related isomer. pku.edu.cn These theoretical calculations helped to elucidate the preference for either an imino Diels-Alder reaction or an ene-type cyclization depending on the reaction conditions. pku.edu.cn The calculations showed that under acidic conditions, a protonated iminium intermediate favors a low-energy pathway to form the fused heterocyclic system. pku.edu.cn
Furthermore, DFT methods are utilized to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate proposed structures. nih.gov Ab initio calculations have also been used to conduct structure-activity relationship (SAR) studies on related pyrimido[4,5-b] samipubco.comvulcanchem.combenzothiazine derivatives, demonstrating how computational models can predict the impact of structural modifications on biological activity. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational stability and dynamic behavior of molecules over time. For fused heterocyclic systems like pyrimidoazepines, MD simulations provide critical insights into the stability of ligand-receptor complexes.
In the study of related heterocyclic structures, such as GSK3β inhibitors, MD simulations have been employed to refine docking poses and ensure the stability of the system. nih.gov For instance, simulations run for hundreds of nanoseconds help confirm that both the protein-ligand complex and the ligand itself reach a stable state, often assessed by monitoring the root-mean-square deviation (RMSD). nih.gov This stability is crucial for the reliable analysis of binding modes. nih.gov
Theoretical studies on similar fused ring systems, like benzodiazepine (B76468) and tetrahydropyrimido-triazepine derivatives, have also utilized MD simulations to complement experimental findings. bohrium.com These simulations help to understand how inhibitor molecules adsorb onto a surface and form a protective layer, correlating the molecular structure with its functional properties. bohrium.com Although direct MD simulation studies on this compound are not extensively documented in the provided results, the methodologies applied to analogous structures like pyrazolo[1,5-a]pyrimidine-7-amine and pyrido[3,2-c]azepine derivatives are directly transferable. nih.gov These simulations are essential for refining docked poses, calculating binding free energies, and understanding the dynamic nature of the interactions between the ligand and its biological target. nih.gov
Table 1: Application of Molecular Dynamics Simulations in Related Heterocyclic Compounds
| Compound/System | Simulation Time | Key Findings | Reference |
|---|---|---|---|
| GSK3β-cpd1 complex | 500 ns | System and ligand stability were achieved, allowing for refined binding mode analysis. | nih.gov |
| Benzodiazepine derivatives | Not Specified | Confirmed experimental results of adsorption and protective layer formation. | bohrium.com |
| hTLR10 Model | 2 ns | Explored the structural stability of a homology-modeled receptor structure. | plos.org |
Homology Modeling of Receptor-Ligand Complexes
In the absence of experimentally determined crystal structures for many receptors, homology modeling has become an indispensable tool in drug discovery. plos.org This technique allows for the construction of a three-dimensional (3D) model of a target protein based on the known structure of a homologous protein (a template). nih.govsemanticscholar.org
For derivatives of pyrimidoazepine, particularly those targeting G-protein coupled receptors (GPCRs), homology modeling has been crucial. A notable example is the study of 4-substituted pyrimido[4,5-d]azepines as agonists for the 5-hydroxytryptamine 2C (5-HT₂C) receptor. nih.govacs.org Given the structural advances in GPCR biology, researchers have successfully used homology modeling to build models of the 5-HT₂C receptor to rationalize the binding and agonist efficacy of these compounds. nih.gov The process involves using the crystal structure of a related receptor, such as bovine rhodopsin, as a template to predict the structure of the target receptor. semanticscholar.org
The primary goals of such modeling are to predict the 3D structures of receptor-ligand complexes, explore the key interactions between the receptor and the ligand, and use these insights to design new molecules with improved properties like binding affinity and selectivity. ucl.ac.uk For opioid receptors, another target class for complex heterocyclic ligands, homology modeling combined with experimental constraints helps create realistic models of ligand-receptor complexes, elucidating the molecular determinants of ligand affinity and function. nih.gov The accuracy of these models is highly dependent on the sequence similarity between the target and the template protein. semanticscholar.org
Docking Simulations for Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ucl.ac.uk This technique is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule within the active site of its target protein. ucl.ac.ukacs.org
Docking studies have been instrumental in understanding the interactions of pyrimidoazepine derivatives. In the investigation of 4-substituted pyrimido[4,5-d]azepines with the 5-HT₂C receptor, docking simulations predicted the binding poses of lead compounds. researchgate.net These simulations revealed critical interactions with specific amino acid residues in the receptor's binding pocket. For example, a key salt bridge was identified between the basic azepine amine of the ligand and the aspartic acid residue D134 (position 3.32) in the receptor. researchgate.net
Further analysis identified other crucial residues for the binding of these pyrimido[4,5-d]azepines, including S138 (3.36), W324 (6.48), and F328 (6.52). researchgate.net The significance of these interactions was supported by site-directed mutagenesis (SDM) data, where mutations of these residues led to a dramatic loss in ligand affinity and potency. researchgate.net Docking protocols, available in software suites like AutoDock and Glide, use search algorithms to place the ligand in the binding site and then employ scoring functions to rank the potential poses. nih.govucl.ac.uk
Table 2: Key Residue Interactions for Pyrimido[4,5-d]azepine Derivatives at the 5-HT₂C Receptor
| Compound | Interacting Residue | Type of Interaction | Significance | Reference |
|---|---|---|---|---|
| Compound 4 | D1343.32 | Salt Bridge | Essential for binding the basic azepine amine. | researchgate.net |
| Compound 4 | S1383.36 | Hydrogen Bond | Contributes to binding affinity. | researchgate.net |
| Compound 4 | W3246.48 | Pi-Stacking | Stabilizes the complex. | researchgate.net |
| Compound 4 | F3286.52 | Hydrophobic | Contributes to binding and selectivity. | researchgate.net |
| Compound 18 | D1343.32 | Salt Bridge | Key interaction for anchoring the ligand. | researchgate.net |
These computational analyses, from molecular dynamics to docking simulations, provide a detailed molecular framework for understanding the structure-activity relationships of pyrimido[4,5-c]azepine derivatives, guiding the rational design of new compounds with optimized therapeutic properties. ucl.ac.uk
Molecular Interactions and Biological Target Engagement
Receptor Modulatory Activities
Derivatives of 8H-pyrimido[4,5-c]azepine have been extensively studied for their ability to modulate the activity of several key receptors, particularly those within the G-protein coupled receptor (GPCR) family.
A notable area of research has been the development of 4-substituted pyrimido[4,5-d]azepines as potent and selective agonists for the serotonin (B10506) 5-HT2C receptor. researchgate.netacs.org These compounds are of interest for their potential therapeutic applications in conditions like stress urinary incontinence and obesity. researchgate.netelsevierpure.com
A rational design strategy focusing on central nervous system (CNS) penetration and structure-activity relationship (SAR) optimization has led to the identification of potent and selective 5-HT2C receptor partial agonists. researchgate.netacs.org Lead compounds such as PF-4479745 and PF-4522654 have demonstrated significant pharmacology in preclinical models. researchgate.net A key challenge in the development of these agonists is achieving high selectivity over the closely related 5-HT2A and 5-HT2B receptors to avoid potential side effects like hallucinations and valvular heart disease. mdpi.com Research has shown that 4-methylamino substitution can enhance 5-HT2C agonist potency while improving selectivity over the 5-HT2B receptor. core.ac.uk
The development of these selective agonists has involved extensive in vitro evaluation, including binding assays to determine affinity (Ki) and functional assays to measure agonist efficacy (EC50 and Emax). researchgate.netcore.ac.uk For instance, a series of pyridine-fused azepines were developed that showed potent 5-HT2C agonist activity with low P-glycoprotein (P-gp) efflux, a crucial factor for CNS penetration. core.ac.uk
Table 1: 5-HT2C Receptor Agonist Activity of Selected Pyrimido[4,5-d]azepine Derivatives
The this compound scaffold has been utilized as a bioisosteric replacement for other chemical groups in the development of novel antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. unife.itresearchgate.netdrugbank.com TRPV1 is a key player in pain perception, making its antagonists potential non-opioid analgesics. nih.govtandfonline.com
Researchers have successfully synthesized 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines that exhibit potent in vitro and in vivo antagonism of TRPV1. researchgate.netdrugbank.com Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for improved physicochemical and pharmacokinetic properties while maintaining their antagonist activity. nih.gov For example, the introduction of 1,2-diamino-ethane substituents on the tetrahydro-5H-pyrimido[4,5-d]azepine core led to compounds with significantly improved aqueous solubility. nih.gov
Pharmacophore modeling and virtual screening have also identified pyrimido-azepine derivatives as a notable class of TRPV1 antagonists. nih.govresearchgate.net These computational methods help in identifying new chemical scaffolds that can effectively modulate the TRPV1 receptor. nih.gov
Table 2: TRPV1 Antagonist Activity of a Pyrimido-[4,5-d]azepine Derivative
The modulatory activities of this compound derivatives on receptors like 5-HT2C are mediated through their interaction with G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. druggablegenome.net
The binding of a ligand, such as a pyrimidoazepine derivative, to a GPCR induces conformational changes in the receptor. nih.gov These changes, in turn, activate intracellular signaling pathways. For instance, 5-HT2C receptors couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels. nih.gov
Homology modeling, based on the crystal structures of related GPCRs, has been employed to understand the binding and agonist efficacy of pyrimido[4,5-d]azepine derivatives at the 5-HT2C receptor. researchgate.netacs.org These computational models help in rationalizing the structure-activity relationships observed and guide the design of new compounds with improved properties. researchgate.net The interaction between the ligand and the receptor can be highly specific, with even small changes in the ligand's structure affecting its binding affinity and functional activity. frontiersin.org
Enzymatic Regulation Mechanisms
In addition to receptor modulation, derivatives of the this compound scaffold have been shown to regulate the activity of certain enzymes.
Pyrimido[4,5-c]azepine-based compounds have been synthesized and evaluated as modulators of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides. researchgate.netnih.govscribd.com The accumulation of Aβ, particularly the Aβ42 form, is a key pathological hallmark of Alzheimer's disease. rsc.org
Gamma-secretase modulators (GSMs) are sought after as they can shift the cleavage of the amyloid precursor protein (APP) by γ-secretase to produce shorter, less amyloidogenic Aβ peptides without completely inhibiting the enzyme, which could lead to side effects. rsc.orgresearchgate.net Researchers have developed an efficient ring-closing metathesis approach to synthesize 2-chloro-4-amino-pyrimido[4,5-c]azepines, which serve as key intermediates for potent GSMs. researchgate.netscribd.com These fused bicyclic ring systems are thought to contribute to desired brain penetration. scribd.com
Table 3: γ-Secretase Modulatory Activity of a Pyrimido[4,5-c]azepine Analog
While the primary focus of research on this compound derivatives has been on GPCRs and γ-secretase, some studies have explored their potential to interact with other enzymes. For example, some pyrimidoazepine derivatives have been evaluated for their cytotoxic effects, which could be linked to the inhibition of enzymes involved in cancer cell proliferation. samipubco.com However, detailed mechanistic studies on the specific enzymes inhibited or activated by this class of compounds are less common in the available literature.
Structure Activity Relationship Sar Studies
Impact of Core Skeleton Modifications on Bioactivity
The tricyclic core of pyrimido[4,5-c]azepine is a key determinant of its interaction with biological targets. Modifications to this core, such as replacing the azepine ring with other seven-membered heterocycles, can significantly impact bioactivity.
A key example is the investigation of these compounds as γ-secretase modulators (GSMs), which are of interest in Alzheimer's disease research. In a study by Wu et al., the replacement of the nitrogen atom in the azepine ring with an oxygen atom to form the corresponding pyrimido[4,5-c]oxepine scaffold was explored. nih.govscribd.com This modification from an azepine to an oxepine core was shown to influence the compound's potency. scribd.com
For instance, a pyrimido[4,5-c]azepine derivative (Compound 2b in the study) showed an IC₅₀ of 21 nM for the inhibition of Aβ42 production. scribd.com Its direct structural analog with an oxepine core (Compound 32 ) was approximately 2.5 times less potent, with an IC₅₀ of 56 nM. scribd.com This suggests that the nitrogen atom and its associated properties (e.g., hydrogen bonding capacity, basicity) within the seven-membered ring are beneficial for this specific biological activity. Further reduction of the imine in the azepine ring of a related analog (Compound 2b to 31 ) resulted in a compound with an IC₅₀ of 36 nM, indicating that the saturation level within the azepine ring also tunes the biological activity. scribd.com
Influence of Substituent Position and Nature on Biological Responses
The placement and chemical nature of substituents on the 8H-pyrimido[4,5-c]azepine framework are critical for modulating biological responses. SAR studies have demonstrated that even minor changes to substituents can lead to significant differences in potency and selectivity.
In the context of γ-secretase modulators, substitutions at the 4-amino position of the pyrimidine (B1678525) ring have been explored. scribd.com For example, attaching different substituted phenyl groups to this position directly influences the compound's activity. The potency of these GSMs was found to be sensitive to the substitution pattern on an attached phenyl ring. An analog bearing a 4-fluorophenyl group showed different activity compared to one with a 3,4-difluorophenyl group, highlighting the sensitivity of the target protein to the electronic and steric properties of the substituents. scribd.com
While detailed SAR data for a broad range of substituents on the this compound core is limited in publicly accessible literature, principles from related fused pyrimidine systems can offer insights. For instance, in studies on pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepines, substitutions on a phenyl ring at the 2-position of the pyrimidine moiety were shown to be crucial for antitumor activity. researchgate.net Compounds with a 4-bromophenyl group (e.g., 8f and 8g ) exhibited significant cytotoxic activity against HT-29 colon cancer cell lines, with IC₅₀ values of 4.55 µM and 4.01 µM, respectively. researchgate.net Further substitution on the N-phenyl-imine portion of these molecules, for example with a 4-fluoro group (8g ), slightly enhanced the potency compared to the unsubstituted N-phenyl analog (8f ), indicating that electron-withdrawing groups in this region are tolerated and can be beneficial for activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgspu.edu.sy This computational technique is a cornerstone of modern drug design, aiming to predict the activity of novel compounds before their synthesis, thereby saving time and resources. spu.edu.synih.gov A QSAR model takes the form of:
Activity = f (physicochemical properties and/or structural descriptors) + error wikipedia.org
The predictors in these models are numerical representations of molecular properties, which can include:
Hydrophobic properties: Such as the partition coefficient (log P), which is crucial for a drug's ability to cross cell membranes. spu.edu.sy
Electronic properties: Descriptors like Hammett constants (σ) quantify the electron-donating or electron-withdrawing nature of substituents.
Steric properties: Parameters such as Taft's steric parameter (Es) or molar refractivity (MR) describe the size and shape of substituents. spu.edu.sy
Topological descriptors: These are numerical values derived from the 2D representation of the molecule.
While numerous QSAR studies have been successfully applied to various pyrimidine derivatives to model activities like anticancer and anti-inflammatory effects, specific and detailed QSAR models for the this compound scaffold are not extensively reported in the current scientific literature. nih.govmui.ac.irnih.gov The development of such a model would require a dataset of analogs with a wide range of biological activities and structural diversity. If such a dataset were available, a QSAR study would proceed by calculating a wide array of molecular descriptors and then using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model. nih.govmdpi.com
Pharmacophore Development and Ligand-Based Design
Pharmacophore modeling is a powerful tool in ligand-based drug design, particularly when the 3D structure of the biological target is unknown. dovepress.com A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific target and trigger (or block) its biological response. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. dovepress.comfrontiersin.org
The process of developing a ligand-based pharmacophore model involves aligning a set of known active molecules and identifying the common chemical features that are responsible for their activity. mdpi.com This consensus pharmacophore can then be used as a 3D query to screen large virtual databases for new molecules that match the model, potentially leading to the discovery of novel hits with different chemical scaffolds. frontiersin.org
For the this compound class of compounds, a pharmacophore model could be developed using the structures of potent γ-secretase modulators as a starting point. scribd.com By analyzing the spatial arrangement of key interaction points—such as the nitrogen atoms in the pyrimidine ring, the amino substituent, the azepine nitrogen, and specific aromatic features—a 3D model could be constructed. This model would serve as a blueprint for designing new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. Although specific pharmacophore models for this compound are not prominently published, this standard medicinal chemistry approach represents a logical next step in the exploration of this scaffold's therapeutic potential.
Mechanistic Investigations of Cellular and Biochemical Activities
Modulation of Cellular Proliferation Pathways
Derivatives of the 8H-pyrimido[4,5-c]azepine framework have been shown to modulate cellular proliferation through distinct molecular mechanisms, including the modulation of key enzymatic pathways and through phototoxic activity.
One primary mechanism involves the modulation of γ-secretase, a multi-subunit protease complex. nih.govnih.gov Certain 2-chloro-4-amino-pyrimido[4,5-c]azepine derivatives have been synthesized and identified as potent γ-secretase modulators (GSMs). nih.govscribd.com The γ-secretase complex is responsible for the intramembrane cleavage of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. nih.gov The Notch signaling pathway is crucial for regulating cell proliferation, differentiation, and survival. By modulating γ-secretase activity, these compounds can alter Notch signaling, thereby impacting cellular proliferation. Unlike γ-secretase inhibitors, which block all cleavage activity and can lead to toxicity by disrupting essential pathways like Notch, GSMs selectively alter the processing of substrates like APP without completely inhibiting the enzyme. nih.govscienceopen.com This modulation provides a potential therapeutic window to influence cell behavior with reduced side effects.
A second, distinct mechanism of action is observed in a class of pyrimido[4,5-c]pyrrolo[1,2-a]azepines, which function as photosensitizing agents. nih.gov These compounds exhibit potent photoantiproliferative activity when activated by UVA light. nih.gov In the absence of light, their effect on cell proliferation is minimal, but upon irradiation, they can inhibit the growth of cancer cells with high efficacy, demonstrating IC50 values in the nanomolar range against cell lines such as the triple-negative human breast cancer cell line (MDA-MB-231). nih.gov This light-induced activity allows for targeted effects on specific cell populations, a key feature of photodynamic therapy.
| Derivative Class | Mechanism | Target Pathway/Protein | Effect on Proliferation | Key Findings |
|---|---|---|---|---|
| 2-Chloro-4-amino-pyrimido[4,5-c]azepines | Enzyme Modulation | γ-Secretase | Modulation (Potential Inhibition) | Identified as potent γ-secretase modulators (GSMs), which can alter Notch signaling. nih.govscribd.com |
| Pyrimido[4,5-c]pyrrolo[1,2-a]azepines | Photosensitization | General Cellular Components | Inhibition (Light-Dependent) | Exhibit potent photoantiproliferative activity upon UVA irradiation, with IC50 values in the nanomolar range. nih.gov |
Induction of Apoptosis and Necrosis Mechanisms
The primary mechanism through which pyrimido[4,5-c]azepine derivatives have been shown to induce cell death is apoptosis, particularly in the context of their photosensitizing activity. nih.gov Mechanistic studies on pyrimido[4,5-c]pyrrolo[1,2-a]azepine photosensitizers in triple-negative MDA-MB-231 breast cancer cells revealed that their phototoxic effect triggers cancer cell death via apoptosis. nih.gov The induction of this programmed cell death pathway is a direct consequence of the cellular stress initiated by the light-activated compounds. This apoptotic response was also observed in other aggressive cancer cell lines, including the HER2 positive Hras mutated T24 bladder cancer cell line, highlighting a potentially broad applicability against resistant cancers. nih.gov The process is initiated by the generation of reactive oxygen species and subsequent redox stress. nih.gov
Reactive Oxygen Species (ROS) Generation and Redox Stress Induction
A key biochemical activity of photosensitizing pyrimido[4,5-c]pyrrolo[1,2-a]azepines is the generation of Reactive Oxygen Species (ROS) upon photoactivation. nih.gov Mechanistic investigations have confirmed that these compounds, when irradiated with UVA light, lead to an increase in intracellular ROS production. nih.gov This surge in ROS induces a state of thiol redox stress, disrupting the delicate balance of the cell's redox homeostasis. nih.gov The resulting oxidative stress is a primary trigger for the subsequent activation of the apoptotic cell death pathway, leading to the observed photoantiproliferative effects. nih.gov The ability of these compounds to generate ROS selectively in cancer cells upon irradiation makes them promising candidates for phototherapy applications. nih.gov
| Activity | Cell Line | Conditions | Observed Effect | Reference |
|---|---|---|---|---|
| Photoantiproliferative Activity | MDA-MB-231 (Triple Negative Breast Cancer) | UVA Light (2.0 J/cm²) | Potent inhibition of cell proliferation with IC50 values in the nanomolar range. | nih.gov |
| ROS Generation | MDA-MB-231 | UVA Light Irradiation | Significant increase in intracellular ROS production. | nih.gov |
| Redox Stress Induction | MDA-MB-231 | UVA Light Irradiation | Induction of a thiol redox stress environment. | nih.gov |
| Apoptosis Induction | MDA-MB-231, T24 (Bladder Cancer) | UVA Light Irradiation | Triggering of cancer cell death through apoptosis. | nih.gov |
Antiviral Action Mechanisms (e.g., against TMV, ASF virus)
The reviewed scientific literature does not provide specific mechanistic details regarding the antiviral actions of compounds based on the this compound core structure.
Larvicidal Activity Mechanisms
There is no available information in the reviewed literature describing the larvicidal activity or the corresponding mechanisms of action for this compound derivatives.
Antifungal Activity Mechanisms
Specific studies detailing the mechanisms of antifungal activity for compounds containing the this compound scaffold were not identified in the reviewed literature.
Antioxidant Properties and Radical Scavenging Mechanisms
The available research does not describe antioxidant or radical scavenging properties for the this compound scaffold. In contrast, certain derivatives have been shown to be pro-oxidant, generating reactive oxygen species upon photoactivation. nih.gov
Effects on Neurotropic Activity (e.g., anticonvulsant mechanisms)
Derivatives of the this compound scaffold have been the subject of mechanistic investigations to elucidate their neurotropic activities, with a particular focus on their potential as anticonvulsant agents. Research in this area has primarily utilized preclinical models to understand the cellular and biochemical pathways through which these compounds exert their effects.
A significant body of evidence points towards the involvement of the γ-aminobutyric acid (GABA) system in the anticonvulsant mechanism of pyrimido[4,5-c]azepine derivatives. This is strongly suggested by their efficacy in animal models of seizures induced by pentylenetetrazole (PTZ). nih.gov PTZ is a known antagonist of the GABA-A receptor, and substances that can counteract its effects are often considered to operate through the enhancement of GABAergic neurotransmission, which is the primary inhibitory pathway in the central nervous system. nih.gov
Studies on structurally related fused pyrimidine (B1678525) systems, such as pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines, have demonstrated protection against PTZ-induced seizures. rsc.org This protective action suggests an interaction with the GABAergic system, mirroring the mechanism of established anticonvulsant drugs like benzodiazepines, which are positive allosteric modulators of the GABA-A receptor. nih.gov
Further supporting a GABA-mediated mechanism, molecular docking studies on analogous heterocyclic compounds, such as pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, have been conducted. mdpi.com These computational analyses have identified the GABA-A receptor as a plausible molecular target. The studies revealed that certain derivatives can bind tightly within the active site of the GABA-A receptor, indicating a potential to modulate its function and enhance inhibitory neurotransmission. mdpi.com
The binding affinities of these related compounds to the GABA-A receptor have been estimated through computational models, providing insight into the potential molecular interactions that underpin their anticonvulsant activity. The following table summarizes the results of a molecular docking analysis for a series of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, which serve as a model for understanding the potential interactions of pyrimido[4,5-c]azepine derivatives.
| Compound | Target Receptor | Binding Energy (ΔG, kcal/mol) | Interacting Residues |
|---|---|---|---|
| Compound 3c | GABA-A Receptor | -10.0 ± 0.5 | Not Specified |
| Compound 4b | GABA-A Receptor | -10.0 ± 0.5 | Not Specified |
| Diazepam (Control) | GABA-A Receptor | -7.5 | Not Specified |
The data from these docking studies, while not on this compound itself, suggest that related fused pyrimidine structures have the potential to interact with the GABA-A receptor with favorable binding energies, comparable to or even exceeding that of the known modulator, diazepam. mdpi.com This interaction at a key inhibitory receptor in the brain is the most likely mechanism driving the observed anticonvulsant effects of this class of compounds in preclinical models.
Future Research Directions and Unexplored Avenues
Development of Novel and Diversified Synthetic Routes
The synthesis of the pyrimido[4,5-c]azepine core and its derivatives has been an area of active investigation, yet there remains a need for more efficient, versatile, and scalable synthetic routes. A significant advancement has been the application of ring-closing metathesis (RCM) to construct the azepine ring, providing an efficient pathway to 2-chloro-4-amino-pyrimido[4,5-c]azepines. scribd.comnih.gov This method has proven effective for generating precursors for γ-secretase modulators. scribd.comnih.gov
Future work could focus on expanding the repertoire of cyclization strategies. For instance, intramolecular Claisen-type condensations, which have been successfully used for the synthesis of the related pyrimido[4,5-b]azepine scaffold, could be adapted for the 8H-pyrimido[4,5-c]azepine system. nih.gov Exploring other intramolecular cyclization reactions, such as palladium-catalyzed C-N bond formation or radical cyclizations, could provide access to a wider range of substitution patterns on the azepine ring.
Furthermore, the development of multicomponent reactions (MCRs) to assemble the pyrimido[4,5-c]azepine core in a single step would be highly advantageous. MCRs offer increased efficiency, reduced waste, and the ability to rapidly generate libraries of diverse compounds for biological screening. Diversification of existing synthetic intermediates through late-stage functionalization is another promising avenue. This approach would allow for the introduction of various functional groups at different positions of the pyrimidoazepine scaffold, facilitating the exploration of structure-activity relationships (SAR).
| Synthetic Strategy | Description | Potential Advantages |
| Ring-Closing Metathesis (RCM) | Formation of the seven-membered azepine ring through an olefin metathesis reaction. scribd.comnih.gov | High efficiency and functional group tolerance. |
| Intramolecular Condensations | Cyclization reactions such as Claisen-type condensations to form the fused ring system. nih.gov | Access to different substitution patterns and oxidation states. |
| Multicomponent Reactions (MCRs) | One-pot synthesis of the core structure from three or more starting materials. | Increased synthetic efficiency and diversity generation. |
| Late-Stage Functionalization | Introduction of functional groups onto a pre-formed pyrimidoazepine scaffold. | Rapid exploration of SAR and access to novel analogs. |
Exploration of New Biological Targets and Polypharmacology
Research into the biological activities of pyrimidoazepine derivatives has uncovered several promising targets. Analogs of this compound have been identified as potent γ-secretase modulators (GSMs), which are of interest for the treatment of Alzheimer's disease. scribd.comnih.gov Additionally, structurally related pyrimido[4,5-c]pyrrolo[1,2-a]azepines have been shown to act as photosensitizing agents that induce cancer cell death upon light activation. nih.gov
The broader chemical space of pyrimidoazepines suggests that their biological activity is not limited to these targets. For example, the isomeric pyrimido[4,5-b]azepine scaffold has yielded dual inhibitors of HER2 and EGFR, two important targets in oncology. nih.gov Similarly, pyrimido[4,5-d]azepines have been extensively investigated as selective 5-hydroxytryptamine 2C (5-HT₂C) receptor agonists. ox.ac.uknih.govresearchgate.net These findings highlight the potential for pyrimido[4,5-c]azepine derivatives to modulate a wide range of biological targets.
Future research should aim to screen libraries of this compound derivatives against a diverse panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Given the prevalence of polypharmacology (the ability of a single compound to interact with multiple targets), it would be valuable to investigate the off-target effects of known pyrimidoazepines to identify new therapeutic opportunities and potential side effects. The development of pyrimidoazepines as inhibitors of kinases such as PI3K-δ/γ, Aurora kinases, and receptor tyrosine kinases, similar to what has been observed for other fused pyrimidine (B1678525) systems, could be a particularly fruitful area of investigation. mdpi.comdrugbank.com
| Compound Class | Biological Target(s) | Therapeutic Area |
| Pyrimido[4,5-c]azepines | γ-Secretase scribd.comnih.gov | Alzheimer's Disease |
| Pyrimido[4,5-c]pyrrolo[1,2-a]azepines | Photosensitizers nih.gov | Oncology |
| Pyrimido[4,5-b]azepines | HER2/EGFR nih.gov | Oncology |
| Pyrimido[4,5-d]azepines | 5-HT₂C Receptor ox.ac.uknih.govresearchgate.net | CNS Disorders, Urinary Incontinence |
| Pyrimido-diazepines | Various Kinases mdpi.com | Oncology, Infectious Diseases |
Integration of Advanced Computational Design in Lead Optimization
Computational methods are indispensable tools in modern drug discovery and can significantly accelerate the lead optimization process for this compound derivatives. nih.govdrexel.edu Homology modeling has already been employed to understand the binding of related pyrimido[4,5-d]azepines to the 5-HT₂C receptor, providing insights into their structure-activity relationships. ox.ac.uknih.gov
Future efforts should leverage a broader range of computational techniques. Molecular docking and virtual screening can be used to identify new potential biological targets for the pyrimidoazepine scaffold and to prioritize compounds for synthesis and biological evaluation. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity and physicochemical properties of novel pyrimidoazepine analogs, guiding the design of more potent and drug-like compounds. biojournals.us
Molecular dynamics (MD) simulations can provide a deeper understanding of the binding modes of pyrimidoazepine ligands with their target proteins, revealing key interactions and the role of conformational changes. utep.edu Furthermore, the application of machine learning and artificial intelligence (AI) algorithms to analyze large datasets of chemical structures and biological activities can help to identify complex patterns and predict the properties of new compounds with greater accuracy. biojournals.usutep.edu These advanced computational approaches will be crucial for optimizing the efficacy, selectivity, and pharmacokinetic properties of this compound-based drug candidates.
Application of Advanced Analytical Techniques for Mechanistic Insights
A thorough understanding of the mechanism of action of this compound derivatives is essential for their successful development as therapeutic agents. Advanced analytical techniques can provide invaluable insights into how these compounds interact with their biological targets and modulate cellular pathways.
For instance, X-ray co-crystallography has been instrumental in elucidating the binding mode of a pyrimido[4,5-b]azepine derivative with EGFR, revealing specific hydrogen-bonding interactions that contribute to its inhibitory activity. nih.gov The application of this technique to this compound-target complexes would provide a detailed structural basis for lead optimization.
Mechanistic studies on related compounds have utilized techniques to measure the production of reactive oxygen species (ROS) and to assess cellular redox stress, linking the compound's activity to the induction of apoptosis. nih.gov Such cell-based assays will be important for characterizing the downstream effects of pyrimidoazepine derivatives. For compounds developed as conjugates, advanced mass spectrometry and capillary isoelectric focusing techniques can be used to confirm conjugation and assess the stability of the resulting bioconjugate. nih.govnih.gov Future research should also incorporate other advanced analytical methods, such as surface plasmon resonance (SPR) to quantify binding kinetics and nuclear magnetic resonance (NMR) spectroscopy to study ligand-protein interactions in solution.
Investigation of Pyrimidoazepine Conjugates and Prodrugs
The development of conjugates and prodrugs represents a promising strategy to enhance the therapeutic properties of this compound derivatives. While specific examples of pyrimidoazepine conjugates are not yet widely reported, the principles of drug conjugation are well-established and can be applied to this scaffold.
Antibody-drug conjugates (ADCs) offer the potential for targeted delivery of a potent pyrimidoazepine cytotoxin to cancer cells, thereby increasing efficacy and reducing systemic toxicity. nih.gov The design of such ADCs would involve the identification of a suitable linker and conjugation strategy to attach the pyrimidoazepine payload to a tumor-targeting antibody. nih.gov Similarly, peptide-drug conjugates could be explored to improve cell penetration or to target specific tissues. mdpi.com
The development of pyrimidoazepine prodrugs could address challenges related to solubility, stability, or pharmacokinetics. A prodrug approach involves chemically modifying the parent drug in such a way that it is inactive until it is metabolized to the active form in the body. This can be used to improve oral bioavailability, prolong the duration of action, or target specific organs or tissues. Future research in this area should focus on designing and synthesizing pyrimidoazepine conjugates and prodrugs and evaluating their stability, release mechanisms, and in vitro and in vivo efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
